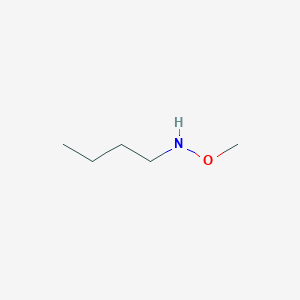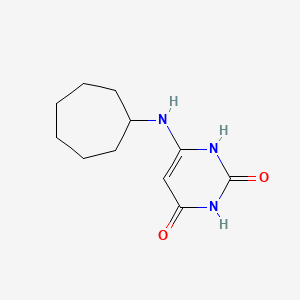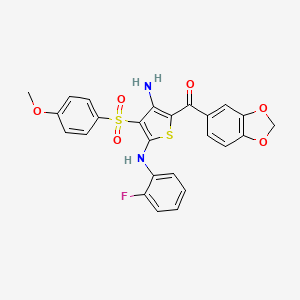
Ethyl (chloromethyl)(methyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Ethyl (chloromethyl)(methyl)phosphinate is a type of phosphinate, a class of compounds known for their biological activity Phosphinates in general are known to interact with various biological targets, including antibacterial agents and DNA virus and retrovirus infections .
Mode of Action
It’s known that phosphinates can undergo hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The presence of the chloromethyl substituent can increase the reaction rate .
Biochemical Pathways
Phosphinates are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
It’s known that the hydrolysis of phosphinates can occur under both acidic and basic conditions , which could potentially influence the compound’s bioavailability.
Result of Action
Phosphinates are known to have various biological activities, including antibacterial properties and the ability to interact with DNA virus and retrovirus infections .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and acidity. For instance, the hydrolysis of phosphinates has been found to be optimal at a certain acid concentration, above which the reaction becomes slightly slower . Additionally, the presence of the chloromethyl substituent can increase the reaction rate .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl (chloromethyl)(methyl)phosphinate are not fully explored yet. They are known to be involved in a variety of biochemical reactions, including hydrolysis and dealkylation .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Related phosphinic and phosphonic acids are known to have significant biological activity
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Phosphinates and phosphonates, which are structurally similar, undergo hydrolysis under both acidic and basic conditions . The hydrolysis may involve the cleavage of the C-O bond .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as phosphinates and phosphonates have been studied for their stability and long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Phosphinic and phosphonic acids, which are related compounds, are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various cellular compartments and organelles .
準備方法
The synthesis of ethyl (chloromethyl)(methyl)phosphinate typically involves the reaction of chloromethyl methylphosphinate with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Ethyl (chloromethyl)(methyl)phosphinate undergoes various chemical reactions, including:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphinic acids.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, amines for substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (chloromethyl)(methyl)phosphinate has a broad range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of new materials with unique properties, such as flame retardants and adhesives.
Biological Research: The compound is used in studies related to enzyme inhibition and other biochemical processes.
類似化合物との比較
Ethyl (chloromethyl)(methyl)phosphinate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl (bromomethyl)(methyl)phosphinate
- Ethyl (chloromethyl)(ethyl)phosphinate
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications . This compound is unique due to its specific combination of ethyl, chloromethyl, and methyl groups, which confer distinct properties and reactivity patterns .
特性
IUPAC Name |
1-[chloromethyl(methyl)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2P/c1-3-7-8(2,6)4-5/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWIKOQNODHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110838-42-1 |
Source


|
| Record name | ethyl (chloromethyl)(methyl)phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2713422.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2713426.png)


![2-[(4-Ethoxyphenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]propanehydrazide](/img/structure/B2713429.png)
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)
![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)
![2-(2-CHLOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE](/img/structure/B2713437.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)
![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)
